2,3-Dihydro-1H-isoindol-4-ol
CAS No.: 118924-03-1
Cat. No.: VC0219318
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 118924-03-1 |
---|---|
Molecular Formula | C8H9NO |
Molecular Weight | 135.16 g/mol |
IUPAC Name | 2,3-dihydro-1H-isoindol-4-ol |
Standard InChI | InChI=1S/C8H9NO/c10-8-3-1-2-6-4-9-5-7(6)8/h1-3,9-10H,4-5H2 |
SMILES | C1C2=C(CN1)C(=CC=C2)O |
Canonical SMILES | C1C2=C(CN1)C(=CC=C2)O |
Introduction
Chemical Identity and Properties
2,3-Dihydro-1H-isoindol-4-ol is a bicyclic heterocyclic compound characterized by a benzene ring fused to a five-membered nitrogen-containing ring, with a hydroxyl group at the 4-position. This structural arrangement confers unique chemical reactivity and physical properties to the molecule. According to chemical databases, the compound is also known as isoindolin-4-ol, reflecting its core structural framework . The compound features a partially saturated isoindole core with a hydroxyl substituent, making it both a potential hydrogen bond donor and acceptor in chemical interactions.
Physical and Chemical Properties
The fundamental physical and chemical properties of 2,3-Dihydro-1H-isoindol-4-ol are essential for understanding its behavior in various chemical environments and potential applications. The compound has a molecular formula of C8H9NO and a calculated molecular weight of 135.16 g/mol . This relatively low molecular weight contributes to its potential for good absorption and distribution in biological systems, which may be relevant for any future pharmacological applications.
Table 1: Physical and Chemical Properties of 2,3-Dihydro-1H-isoindol-4-ol
Structural Features
The structural framework of 2,3-Dihydro-1H-isoindol-4-ol consists of a benzene ring fused to a partially reduced pyrrole ring, creating the isoindoline core structure. The hydroxyl group at the 4-position introduces polar functionality, potentially enhancing water solubility and hydrogen bonding capabilities. The nitrogen within the reduced pyrrole ring provides an additional site for hydrogen bonding and possible derivatization through alkylation or acylation reactions.
Synthesis Methodologies
Various synthetic approaches have been developed for isoindoline derivatives, which can be adapted for the preparation of 2,3-Dihydro-1H-isoindol-4-ol. These methods exploit different reaction pathways and starting materials to construct the heterocyclic framework.
General Synthetic Routes for Isoindolines
The synthesis of the isoindoline core structure, which forms the backbone of 2,3-Dihydro-1H-isoindol-4-ol, has been achieved through multiple strategies. These include borane-THF reduction of phthalimide, reductive transformation of phthalaldehyde using tetracarbonylhydridoferrate, multistep metalation-alkylation of formamidine, and catalytic N-heterocyclization employing a Cp*Ir complex . Additional methods include co-cyclization of nitrogen-containing acetylenes catalyzed by NiCl2(PPh3)2, Pictet-Spenger cyclization, and nickel-catalyzed cycloaddition reactions . These diverse synthetic pathways provide flexibility in preparing isoindoline derivatives under various reaction conditions.
Direct Synthesis Approach
A particularly efficient method for synthesizing 2,3-dihydro-1H-isoindole derivatives involves a single-step process without requiring phase transfer catalysts. This approach offers advantages such as short reaction times, ambient reaction conditions, and economic feasibility . The procedure typically involves the reaction of an amine compound with α,α'-dibromo-o-xylene using sodium hydroxide as a base in dioxane solvent at room temperature . This methodology could potentially be adapted for the synthesis of 2,3-Dihydro-1H-isoindol-4-ol by incorporating appropriate hydroxyl-containing precursors or through subsequent functionalization of the core structure.
Table 2: Comparison of Synthetic Methods for Isoindoline Derivatives
Related Compounds and Derivatives
Several structural analogs of 2,3-Dihydro-1H-isoindol-4-ol have been documented and characterized, providing insights into potential modification patterns and structure-activity relationships. These related compounds often share similar core structures but differ in substitution patterns or functional group arrangements.
5-Methyl-2,3-dihydro-1H-isoindol-4-ol
A closely related compound is 5-methyl-2,3-dihydro-1H-isoindol-4-ol, which has an additional methyl group at the 5-position of the isoindoline ring. This compound has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol . The presence of the methyl group likely influences the electronic properties and lipophilicity of the molecule compared to the unsubstituted 2,3-Dihydro-1H-isoindol-4-ol. The compound is characterized by specific chemical identifiers including the InChI string (InChI=1S/C9H11NO/c1-6-2-3-7-4-10-5-8(7)9(6)11/h2-3,10-11H,4-5H2,1H3) and SMILES notation (CC1=C(C2=C(CNC2)C=C1)O) .
2,3-dihydro-1H-isoindol-4-amine dihydrochloride
Another structural analog is 2,3-dihydro-1H-isoindol-4-amine dihydrochloride, where the hydroxyl group at the 4-position is replaced by an amino group. This compound has a CAS number of 92259-85-3 and is also known as isoindolin-4-amine dihydrochloride . The replacement of the hydroxyl with an amino group alters the hydrogen bonding profile and basicity of the molecule, potentially influencing its chemical reactivity and biological interactions.
Table 3: Comparison of 2,3-Dihydro-1H-isoindol-4-ol and Related Compounds
Spectroscopic Characterization
Spectroscopic methods play a crucial role in the identification and characterization of heterocyclic compounds like 2,3-Dihydro-1H-isoindol-4-ol. Although specific spectroscopic data for this compound is limited in the available literature, general characteristics can be inferred from related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of 2,3-Dihydro-1H-isoindol-4-ol would be expected to show characteristic signals for the aromatic protons of the benzene ring, the methylene protons of the reduced pyrrole ring, and the exchangeable protons of the NH and OH groups. The aromatic region would likely display a complex pattern due to the substitution pattern, while the methylene protons would appear as singlets or multiplets in the aliphatic region, depending on the coupling patterns.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching (around 3300-3500 cm-1), O-H stretching (3200-3600 cm-1), aromatic C-H stretching (3000-3100 cm-1), aliphatic C-H stretching (2800-3000 cm-1), and C=C aromatic ring vibrations (1400-1600 cm-1). The presence of the hydroxyl group would also contribute to a strong O-H bending band in the fingerprint region.
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